Exclusive Accumulation in Shikonin-Producing Cell Lines: A Quantitative Marker for Pathway Activation
Deoxyshikonofuran was isolated exclusively from shikonin-producing cell suspension cultures of Lithospermum erythrorhizon, while it was completely absent from non-shikonin-producing cultures. This contrasts with shikonin itself, which is also absent in both culture types under the studied conditions [1]. This presence/absence dichotomy provides a definitive binary marker for pathway activation that is not confounded by the end-product's production dynamics.
| Evidence Dimension | Presence in cell culture metabolome |
|---|---|
| Target Compound Data | Present (detected and isolated) |
| Comparator Or Baseline | Shikonin (absent in both producing and non-producing liquid cultures); Non-producing cell line (deoxyshikonofuran absent) |
| Quantified Difference | Qualitative presence vs. absence |
| Conditions | Lithospermum erythrorhizon cell suspension cultures grown in M-9 pigment production medium vs. LS medium for non-producing cultures [1]. |
Why This Matters
This makes deoxyshikonofuran a superior and specific chemical marker for validating the activity of the shikonin biosynthetic pathway in cell culture optimization studies.
- [1] Yazaki, K., Fukui, H., & Tabata, M. (1986). ISOLATION OF THE INTERMEDIATES AND RELATED METABOLITES OF SHIKONIN BIOSYNTHESIS FROM LITHOSPERMUM ERYTHRORHIZON CELL CULTURES. Chemical and Pharmaceutical Bulletin, 34(5), 2290-2293. View Source
